molecular formula C12H9NO4S B1519252 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1097005-91-8

2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1519252
CAS RN: 1097005-91-8
M. Wt: 263.27 g/mol
InChI Key: ZYUQPTVVOCTKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid, also known as 2-BTA, is a synthetic organic compound with a broad range of applications in scientific research. It is an important reagent in organic synthesis and has been used in the synthesis of various compounds, including drugs and pharmaceuticals. 2-BTA is also used to study the mechanism of action of various biochemical and physiological processes, and has been used in the study of cell signaling pathways, enzyme activity, and gene expression.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid, while not directly mentioned, is closely related to various synthesized compounds with potential applications in fluorescence, antimicrobial, and antitubercular activities, demonstrating the versatility of thiazole derivatives in chemical synthesis and application. For instance, research on the synthesis of fluorescent compounds for selective determination of Co2+ ions indicates the potential of similar compounds for use in environmental sensing and detection (Li Rui-j, 2013).

Biological Activities and Medicinal Chemistry

The exploration of thiazole derivatives has shown a wide range of biological activities, from antimicrobial to anticancer properties. For example, derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids have been found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (V. A. Salionov, 2015). Moreover, heterocyclic fused thiazole-2-acetic acid derivatives prepared for their chemistry and biological properties have shown antidepressant and antitubercular activities, as well as antimetastatic activity against Lewis lung tumor in mice (S. Bell & P. H. Wei, 1976).

Antimicrobial and Anticancer Applications

The development of new antimicrobial and anticancer agents is a critical area of research in medicinal chemistry. Compounds based on thiazole derivatives, such as 2-mercaptobenzothiazole and 1,2,3-triazole conjugates, have shown notable antitubercular activities, targeting specific bacterial enzymes and offering a basis for novel therapeutic strategies (Fauzia Mir et al., 2014). Similarly, acetamide derivatives synthesized from 2-chloro-N-(benzothiazole-2-yl)acetamides have been evaluated for their analgesic activities, revealing significant potential for pain management (Z. Kaplancıklı et al., 2012).

Environmental and Green Chemistry

The compound and its related derivatives also play a role in the advancement of environmentally benign synthesis processes. For instance, the development of a highly efficient, TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent exemplifies the push towards greener chemical syntheses, showcasing the potential environmental applications of similar compounds (Xiao‐Qiang Li & Chi Zhang, 2009).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)4-8-5-18-12(13-8)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQPTVVOCTKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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